2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Description
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. The molecule is substituted at position 2 with a 2-methylphenyl group and at position 3 with a branched propanamide moiety (2-methylpropanamide). This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl substituents, which may influence bioavailability and membrane permeability.
The compound’s structural determination likely employs crystallographic tools such as SHELX and ORTEP for refining atomic coordinates and visualizing anisotropic displacement parameters, ensuring accurate molecular representation .
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10(2)16(20)17-15-12-8-21-9-13(12)18-19(15)14-7-5-4-6-11(14)3/h4-7,10H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFXYMNRKJJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
Aryl Substituents :
- Methyl groups (e.g., 2-methylphenyl in the target compound) increase lipophilicity, favoring passive diffusion across biological membranes. In contrast, chloro (3- or 4-chlorophenyl) and methoxy (4-methoxyphenyl) groups introduce polarity and halogen bonding capabilities, which may enhance target affinity .
- Para-substituted analogs (e.g., 4-chlorophenyl in ) often exhibit optimized steric alignment for receptor binding compared to ortho or meta positions.
- Aromatic amides (e.g., benzamide derivatives in ) with electron-withdrawing groups (e.g., trifluoromethyl, bromo) enhance stability and resistance to enzymatic degradation .
- Biological Implications: The patent in highlights thienopyrazole derivatives as autotaxin inhibitors, implicating these compounds in modulating lysophosphatidic acid (LPA) pathways. Substituents like trifluoromethyl or chloro may fine-tune inhibitory potency by interacting with hydrophobic pockets in the enzyme’s active site.
Biological Activity
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound notable for its potential biological activities. Its structure features a thieno[3,4-c]pyrazole core, which is associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. The compound is characterized by a thieno[3,4-c]pyrazole core fused with additional functional groups that enhance its biological activity.
Antimicrobial Properties
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial properties. Specifically, this compound has demonstrated potent antileishmanial and antimalarial activities. In vitro studies have shown that it effectively inhibits the growth of Leishmania parasites and Plasmodium species.
Table 1: Antimicrobial Activity Data
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania spp. | < 5 | |
| Antimalarial | Plasmodium falciparum | < 10 |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of target pathogens.
- Cellular Interaction : It binds to specific biomolecules within the cells of pathogens, disrupting their normal function.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, indicating a broader impact on cellular processes.
Study 1: Antileishmanial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various thieno[3,4-c]pyrazole derivatives against Leishmania promastigotes. The results indicated that this compound exhibited superior activity compared to other analogs, with an IC50 value significantly lower than the standard treatments.
Study 2: Antimalarial Activity
Another study focused on the antimalarial properties of this compound against Plasmodium falciparum. The findings revealed that it effectively inhibited parasite growth in vitro and showed low cytotoxicity in human cell lines, suggesting a favorable therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
